

Characterization of Grubbs Catalyst 2nd Generation by NMR: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Grubbs Catalyst 2nd Generation	
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For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed overview of the characterization of the second-generation Grubbs catalyst, [RuCl₂(PCy₃)(IMesH₂)(CHPh)], using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this pivotal catalyst in olefin metathesis reactions.

Introduction to Grubbs Catalyst 2nd Generation and the Role of NMR

The second-generation Grubbs catalyst is a ruthenium-based organometallic complex renowned for its high efficiency, functional group tolerance, and broad applicability in the synthesis of complex organic molecules, including pharmaceuticals. Its chemical structure features a ruthenium center coordinated to two chloride ligands, a tricyclohexylphosphine (PCy₃) ligand, a saturated N-heterocyclic carbene (NHC) ligand (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene, IMesH₂), and a benzylidene ligand.

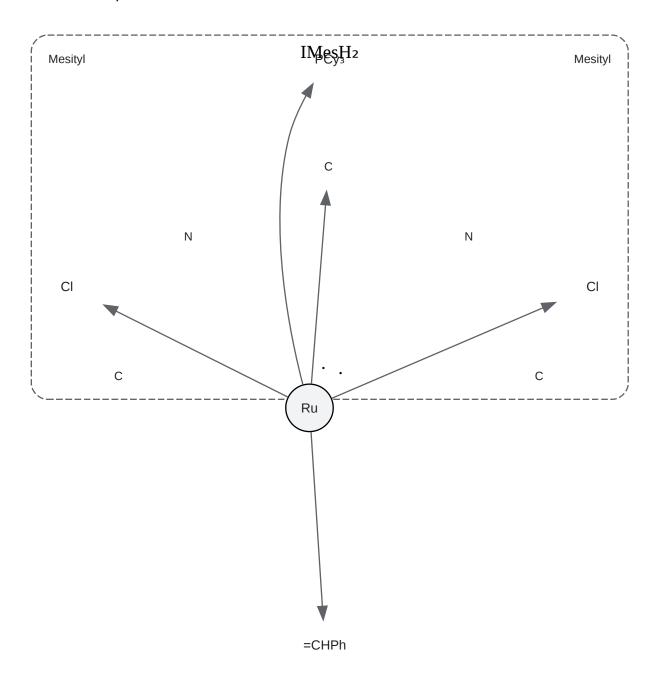
NMR spectroscopy is an indispensable tool for the characterization of this catalyst. It allows for the unambiguous confirmation of its molecular structure, assessment of its purity, and monitoring of its behavior in solution and during catalytic reactions. ¹H, ¹³C, and ³¹P NMR are



the primary techniques employed, often supplemented by two-dimensional (2D) NMR experiments for definitive resonance assignments.

Molecular Structure and NMR-Active Nuclei

The molecular structure of the **Grubbs Catalyst 2nd Generation** is depicted below, with key substructures labeled for reference in the subsequent NMR data tables. The primary NMR-active nuclei that provide crucial structural information are ¹H, ¹³C, and ³¹P.





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Caption: Molecular structure of **Grubbs Catalyst 2nd Generation**.

NMR Data Presentation

While a complete, definitively assigned NMR dataset for the parent **Grubbs Catalyst 2nd Generation** is not readily available in a single published source, extensive data exists for its derivatives. The following tables summarize the ¹H and ¹³C NMR data for a closely related p-cresolate derivative of the Grubbs 2nd Generation catalyst, where one chloride ligand is replaced by a p-cresolate group.[1][2][3] This serves as an excellent reference due to the structural similarity. Key characteristic chemical shifts for the parent Grubbs II catalyst are also included for comparison.

Table 1: ¹H NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl₃[1][3]



Assignment	Chemical Shift (δ, ppm)	Multiplicity
Benzylidene (=CHPh)		
=CH	19.12 (Parent Catalyst)[4]	s
ortho-H	7.52	d
meta-H	7.38 - 7.33	m
para-H	7.15 - 7.05	m
IMesH₂ Ligand		
N-CH ₂ -CH ₂ -N	4.05	S
Mesityl meta-H	7.00	S
Mesityl para-CH₃	2.35	S
Mesityl ortho-CH₃	2.50, 2.45	S
PCy₃ Ligand		
P-CH	2.22 - 2.14	m
Cyclohexyl CH ₂	1.8 - 1.2	m
p-Cresolate Ligand		
ortho-H	6.72	br s
meta-H	5.82	br s
СНз	2.05	S

Table 2: 13C NMR Data for Grubbs Catalyst 2nd Gen. p-Cresolate Derivative in CDCl3[1][3]



Assignment	Chemical Shift (δ, ppm)	
Benzylidene (=CHPh)		
Ru=C	~290-300 (Parent Catalyst)	
ipso-C	151.2	
ortho-C	130.1	
meta-C	128.4	
para-C	126.5	
IMesH ₂ Ligand		
N-C-N (Carbene)	~215-220 (Parent Catalyst)	
N-CH ₂ -CH ₂ -N	51.5	
Mesityl ipso-C	138.5	
Mesityl ortho-C	137.9	
Mesityl meta-C	129.3	
Mesityl para-C	136.0	
Mesityl para-CH₃	21.0	
Mesityl ortho-CH₃	19.5, 19.0	
PCy₃ Ligand		
P-CH	32.0 (d, J_PC ≈ 16 Hz)	
Cyclohexyl CH2	28.0, 26.8	
p-Cresolate Ligand		
C-O	162.1	
ipso-C	137.7 & 137.6	
ortho-C	128.9 & 128.4	
meta-C	115.0	



CH₃ 20.1

Table 3: 31P NMR Data for **Grubbs Catalyst 2nd Generation**

Assignment	Chemical Shift (δ , ppm)	Solvent
РСуз	~30 - 36	CD ₂ Cl ₂ / CDCl ₃

Experimental Protocols

The following section outlines a general methodology for the NMR characterization of **Grubbs** Catalyst 2nd Generation.

Sample Preparation

- Solvent Selection: The most common deuterated solvents for NMR analysis of Grubbs catalysts are dichloromethane-d₂ (CD₂Cl₂) and chloroform-d (CDCl₃). These solvents offer good solubility and are relatively inert towards the catalyst under standard conditions.
- Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the catalyst in 0.5-0.7 mL of the chosen deuterated solvent.
- Handling Precautions: Grubbs Catalyst 2nd Generation is air- and moisture-sensitive. All
 sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or
 using Schlenk line techniques). Use dry, degassed solvents and NMR tubes.

NMR Data Acquisition

A standard suite of NMR experiments is typically performed for full characterization.

- ¹H NMR:
 - Purpose: To identify and quantify the proton environments in the molecule.
 - Typical Parameters:
 - Spectrometer Frequency: 400-600 MHz



- Pulse Program: Standard single pulse (zg30 or similar)
- Relaxation Delay (d1): 1-2 seconds
- Number of Scans (ns): 8-16
- 13C(1H) NMR:
 - Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
 - Typical Parameters:
 - Spectrometer Frequency: 100-150 MHz
 - Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)
 - Relaxation Delay (d1): 2-5 seconds
 - Number of Scans (ns): 1024 or more, depending on concentration.
- 31P{1H} NMR:
 - Purpose: To observe the phosphorus environment of the PCy₃ ligand, which is highly sensitive to coordination changes.
 - Typical Parameters:
 - Spectrometer Frequency: 162-243 MHz
 - Pulse Program: Standard proton-decoupled single pulse (zgpg30 or similar)
 - Relaxation Delay (d1): 2-5 seconds
 - Number of Scans (ns): 64-128
- 2D NMR Experiments (for full assignment):

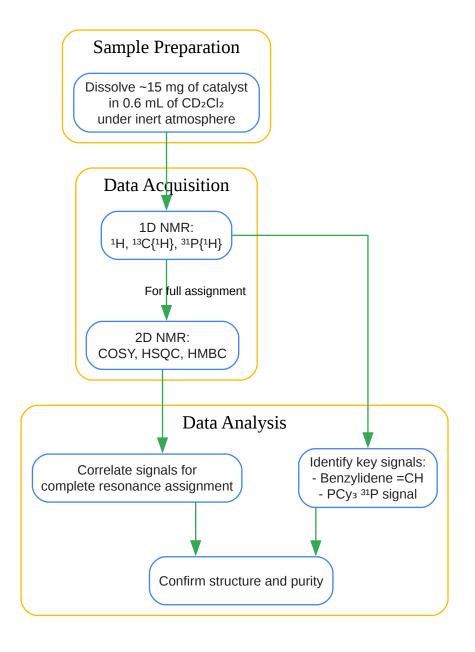


- COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, crucial for assigning protons on the benzylidene and cyclohexyl groups.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, essential for assigning quaternary carbons and linking different spin systems.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR characterization process.

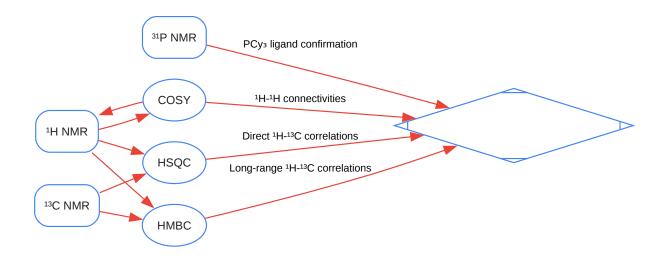




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Caption: General workflow for NMR characterization of Grubbs Catalyst 2nd Gen.





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Caption: Logical relationships in 2D NMR-based structural assignment.

Conclusion

NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of **Grubbs Catalyst 2nd Generation**. A combination of ¹H, ¹³C, ³¹P, and 2D NMR experiments provides a complete picture of the catalyst's structure and purity. The data and protocols presented in this guide offer a solid foundation for researchers to confidently characterize this important catalyst and its derivatives in their synthetic endeavors.

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